3-(1,3-benzodioxol-5-yl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Beschreibung
Eigenschaften
Molekularformel |
C25H22N2O3S |
|---|---|
Molekulargewicht |
430.5g/mol |
IUPAC-Name |
9-(1,3-benzodioxol-5-yl)-6-(5-methylthiophen-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H22N2O3S/c1-14-6-9-23(31-14)25-24-19(26-17-4-2-3-5-18(17)27-25)10-16(11-20(24)28)15-7-8-21-22(12-15)30-13-29-21/h2-9,12,16,25-27H,10-11,13H2,1H3 |
InChI-Schlüssel |
HTMLOCJJKALHQD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C6N2 |
Kanonische SMILES |
CC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C6N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The preparation of Cambridge ID 6237892 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary, general methods for preparing such compounds often include:
Polymerization: Using catalysts to polymerize amino acid carboxy anhydride-based compounds.
Reaction with Metal and Transmetallation: Involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Analyse Chemischer Reaktionen
Cambridge ID 6237892 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cambridge ID 6237892 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving protein interactions and cellular processes.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of high-performance materials and polymers.
Wirkmechanismus
The mechanism of action of Cambridge ID 6237892 involves its interaction with specific molecular targets and pathways. Computational methods, such as MAVEN, are used to predict drug targets and understand modulated downstream pathways . These interactions can lead to various biochemical effects, making the compound valuable for drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Conclusion
Cambridge ID 6237892 is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable asset for researchers and industry professionals alike.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
